Ácido 4-yodobenzoico

Descripción general

Descripción

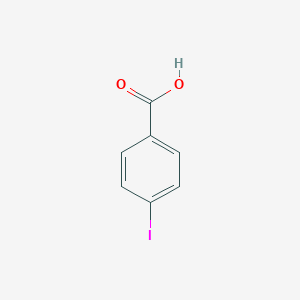

4-Iodobenzoic acid, also known as p-iodobenzoic acid, is an organic compound with the formula C₇H₅IO₂. It is a white solid that is practically insoluble in water. This compound is an isomer of iodobenzoic acid and is characterized by the presence of an iodine atom attached to the para position of the benzene ring, with a carboxylic acid group at the opposite end .

Aplicaciones Científicas De Investigación

4-Iodobenzoic acid has several applications in scientific research:

Mecanismo De Acción

Target of Action

4-Iodobenzoic acid is a derivative of benzoic acid, with an iodine atom attached to the benzene ring

Mode of Action

The carboxylic acid functionality of 4-Iodobenzoic acid undergoes Fischer–Speier esterification with methanol to form the ester methyl 4-iodobenzoate . This reaction involves the conversion of a carboxylic acid to an ester, which can significantly alter the compound’s properties and its interactions with biological targets.

Result of Action

It has been used in the synthesis of [hydroxy (4-carboxyphenyl)iodonium]ion in situ, which helps in the cleavage of a variety of alkenes . This suggests that the compound could potentially influence alkene metabolism or related biochemical processes in the body.

Análisis Bioquímico

Biochemical Properties

4-Iodobenzoic acid plays a crucial role in biochemical reactions, particularly in the modification of proteins. It is used in protein footprinting techniques where it serves as a specific probe for changes in protein conformation. The iodine species produced from the photolysis of 4-iodobenzoic acid selectively modifies histidine and tyrosine residues in proteins . This selective modification helps in studying protein structure and interactions. Additionally, 4-iodobenzoic acid can undergo Fischer–Speier esterification with methanol to form methyl 4-iodobenzoate .

Cellular Effects

4-Iodobenzoic acid has been shown to influence various cellular processes. It induces G0/G1 cell cycle arrest and apoptosis in cancer cell lines such as A549 (human lung adenocarcinoma) and HT-29 (human colorectal adenocarcinoma) . This compound’s cytotoxic activity is higher than that of control agents like etoposide and 5-fluorouracil. The presence of the iodobenzoic moiety enhances its cytotoxic effects, making it a potential candidate for anticancer therapies.

Molecular Mechanism

The molecular mechanism of 4-iodobenzoic acid involves its interaction with specific amino acid residues in proteins. The iodine radical generated from the photolysis of 4-iodobenzoic acid modifies histidine and tyrosine residues . This modification can lead to changes in protein conformation and function. Additionally, 4-iodobenzoic acid can inhibit enzymes involved in the phenylpropanoid pathway, such as C4H, thereby affecting lignin deposition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-iodobenzoic acid can change over time. The compound is stable under standard conditions but may degrade under extreme conditions. Long-term studies have shown that 4-iodobenzoic acid can cause sustained changes in cellular function, including prolonged cell cycle arrest and apoptosis in cancer cells . Its stability and degradation products should be carefully monitored in experimental setups.

Dosage Effects in Animal Models

The effects of 4-iodobenzoic acid vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity, while higher doses can lead to significant adverse effects. Studies have shown that high doses of 4-iodobenzoic acid can cause cytotoxicity and apoptosis in cancer cells . It is essential to determine the optimal dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

4-Iodobenzoic acid is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and conjugation reactions. The compound’s metabolic products can influence metabolic flux and metabolite levels in cells . Understanding these pathways is crucial for predicting the compound’s behavior in biological systems.

Transport and Distribution

Within cells and tissues, 4-iodobenzoic acid is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cell membranes and its accumulation in specific cellular compartments . The compound’s distribution can affect its localization and activity, influencing its overall biochemical effects.

Subcellular Localization

4-Iodobenzoic acid’s subcellular localization is determined by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact its activity and function, making it a valuable tool for studying cellular processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Iodobenzoic acid can be synthesized in the laboratory by the oxidation of p-iodotoluene using potassium permanganate as the oxidizing agent . The reaction typically involves heating p-iodotoluene with an aqueous solution of potassium permanganate under reflux conditions until the oxidation is complete.

Industrial Production Methods: While specific industrial production methods for 4-iodobenzoic acid are not extensively documented, the laboratory synthesis method using p-iodotoluene and potassium permanganate can be scaled up for industrial purposes. The process involves careful control of reaction conditions to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions: 4-Iodobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom in 4-iodobenzoic acid can be substituted with other groups through reactions such as the Suzuki coupling reaction.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate for oxidation reactions.

Catalysts: Palladium catalysts for coupling reactions.

Alcohols: Methanol for esterification reactions.

Major Products Formed:

Methyl 4-Iodobenzoate: Formed through esterification with methanol.

Various Substituted Benzoic Acids: Formed through substitution reactions.

Comparación Con Compuestos Similares

2-Iodobenzoic Acid: An isomer with the iodine atom at the ortho position.

3-Iodobenzoic Acid: An isomer with the iodine atom at the meta position.

4-Bromobenzoic Acid: Similar structure but with a bromine atom instead of iodine.

Uniqueness: 4-Iodobenzoic acid is unique due to the specific positioning of the iodine atom, which influences its reactivity and the types of reactions it can undergo. This makes it particularly useful in certain synthetic applications where other isomers or halogenated benzoic acids may not be as effective .

Actividad Biológica

4-Iodobenzoic acid (4-IBA) is a halogenated aromatic compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article explores the biological activity of 4-iodobenzoic acid, focusing on its antimicrobial properties, cytotoxic effects, and its role as an inhibitor in biochemical pathways.

- Molecular Formula : CHIO

- Molecular Weight : 248.02 g/mol

Antimicrobial Activity

Recent studies have demonstrated that 4-iodobenzoic acid exhibits significant antimicrobial properties, particularly against Gram-positive bacteria.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The antibacterial activity of synthesized acylhydrazones derived from 4-iodobenzoic acid has been characterized, revealing MIC values ranging from 1.95 to 7.81 µg/mL against various strains of bacteria, including Staphylococcus epidermidis and Bacillus subtilis . The MBC values were found to be between 3.91 and 62.5 µg/mL, indicating a strong bactericidal effect (MBC/MIC ratios of 1–4) .

| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Level |

|---|---|---|---|

| 4-Iodobenzoic Acid | 1.95 - 7.81 | 3.91 - 62.5 | Strong |

| Acylhydrazones (various) | 7.81 - 31.25 | 31.25 - 500 | Moderate |

These findings suggest that compounds derived from 4-iodobenzoic acid can be effective alternatives to traditional antibiotics, particularly against resistant strains such as MRSA .

Cytotoxicity Studies

Cytotoxicity assessments have shown that while some derivatives of 4-iodobenzoic acid can induce cell death in cancer cell lines, others exhibit minimal toxicity to normal cells. For instance, a specific acylhydrazone derivative demonstrated cytotoxicity levels reaching up to 50% against HeLa cells at doses of 50 µM and 75 µM .

Cytotoxicity Data

| Compound | Cell Line | Dose (µM) | Cytotoxicity (%) |

|---|---|---|---|

| Acylhydrazone A | HeLa | 50 | ~50 |

| Acylhydrazone B | Normal Cells | N/A | ~20 |

This selective cytotoxicity indicates potential therapeutic applications in cancer treatment while minimizing adverse effects on healthy tissues.

Inhibition of Biochemical Pathways

4-Iodobenzoic acid has been identified as an inhibitor of cinnamate-4-hydroxylase (C4H), a key enzyme in the phenylpropanoid biosynthetic pathway, which is crucial for lignin formation in plants . This inhibition can lead to reduced lignin deposition, impacting plant structure and growth.

The inhibition mechanism involves the disruption of the phenylpropanoid pathway, which is essential for synthesizing lignin and other phenolic compounds. This effect was demonstrated through high-throughput screening methods that identified several compounds capable of significantly altering phenolic profiles in plant seedlings .

Case Studies and Research Findings

Several studies have highlighted the diverse applications and effects of 4-iodobenzoic acid:

- Antibacterial Activity : A study reported that derivatives exhibited stronger antibacterial activity than many commercially available antibiotics, particularly against Gram-positive bacteria .

- Cytotoxic Effects : Research indicated that certain derivatives could selectively target cancer cells while sparing normal cells, suggesting a promising avenue for developing anticancer agents .

- Inhibition Studies : The role of 4-iodobenzoic acid in inhibiting key enzymes involved in lignification was explored, providing insights into its potential use in agricultural biotechnology .

Propiedades

IUPAC Name |

4-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHICCUXQJBDNRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862304 | |

| Record name | Benzoic acid, 4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to off-white powder; [Acros Organics MSDS] | |

| Record name | 4-Iodobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20054 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000198 [mmHg] | |

| Record name | 4-Iodobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20054 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

619-58-9 | |

| Record name | 4-Iodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-IODOBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3773 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-iodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-IODOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IPO4LYQ1EN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.